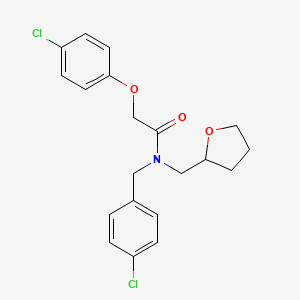

N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Description

N-(4-Chlorobenzyl)-2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS: 874128-80-0) is a substituted acetamide derivative featuring dual chloro-substituted aromatic groups (4-chlorobenzyl and 4-chlorophenoxy) and a tetrahydrofuran (THF) methyl substituent. Its molecular formula is C₂₀H₂₁Cl₂NO₃, with a molecular weight of 394.29 g/mol. The compound’s structure integrates a chloro-substituted benzyl group, a phenoxy-acetamide backbone, and a THF-derived alkyl chain, which collectively influence its physicochemical and biological properties.

Properties

Molecular Formula |

C20H21Cl2NO3 |

|---|---|

Molecular Weight |

394.3 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C20H21Cl2NO3/c21-16-5-3-15(4-6-16)12-23(13-19-2-1-11-25-19)20(24)14-26-18-9-7-17(22)8-10-18/h3-10,19H,1-2,11-14H2 |

InChI Key |

SGWVBFCQRKFSCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related acetamide derivatives, emphasizing synthesis, physicochemical properties, and biological relevance:

Key Observations

Compounds with heterocyclic cores (e.g., thiadiazole in 5e, pyrimidine in III-7) exhibit varied bioactivity, suggesting the target’s THF moiety could modulate selectivity or potency .

Synthetic Complexity :

- The target likely requires multi-step synthesis, similar to NUCC-0200590 (Pd-catalyzed coupling) and III-7 (multicomponent reactions) .

- Yields for complex analogs (e.g., 57% for 26 in ) highlight challenges in optimizing reaction conditions.

Biological Potential: Chloro-substituted acetamides are prevalent in antimicrobial and enzyme-inhibitory agents (e.g., 5e, 7b) . The THF group in the target may mimic cyclic ethers in bioactive molecules (e.g., antifungals or kinase inhibitors) .

Research Findings and Data Tables

Physicochemical Properties of Selected Analogues

*Predicted using ChemDraw.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.